Ferrous stannate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ferrous stannate is a compound that has been studied in the context of its use in various applications. It’s a type of stannate, a class of compounds that includes zinc stannate . Zinc stannate, for instance, is a ternary semiconducting oxide that is more stable than binary semiconducting oxides such as ZnO and SnO2 due to its attractive physical properties and very high electrical conductivity .

Synthesis Analysis

The synthesis of stannate compounds often involves hydrothermal techniques. For example, nanoparticles of pure and doped Zn2SnO4 were synthesized via a facile hydrothermal technique . This method resulted in nanoparticles with high crystalline nature and phase purity .Molecular Structure Analysis

The molecular structure of stannate compounds is influenced by their synthesis. Scanning electron micrography illustrated its spherical morphology .Chemical Reactions Analysis

The chemical reactions involving stannate compounds are complex and can involve various factors. For instance, the room temperature ferromagnetic behavior of transition metal-doped semiconductor oxides was caused mainly by intrinsic defects, impurity phases, or ferromagnetic precipitates .Physical And Chemical Properties Analysis

Stannate compounds exhibit unique physical and chemical properties. For example, zinc stannate has high electrical conductivity and attractive physical properties . It exhibits diamagnetic behavior, whereas Co- and Fe-doped zinc stannate shows weak ferromagnetic property .Wissenschaftliche Forschungsanwendungen

Semiconductor Ferroelectrics : Ferrous stannate and similar compounds have potential applications in semiconductor ferroelectrics, useful in photovoltaic and optoelectronic devices. Their ferroelectric properties with semiconducting behaviors are significant for developing new high-performance semiconductor ferroelectrics (Liao et al., 2015).

Dielectric Properties : Ferrous stannate, among other stannates, exhibits semiconductor properties. It has applications in creating ceramic bodies with specific dielectric properties, useful in electronic components (Coffeen, 1953).

Lithium-Ion Batteries : Mixed transition-metal oxides, including stannates, are being explored as electrode materials in lithium-ion batteries due to their higher reversible capacity and better structural stability (Zhao et al., 2016).

Magnetic and Electrical Properties : The doping of ferrous ions in barium stannate nanostructures has been studied, showing significant effects on their magnetic and electric properties, which could have applications in magnetic and electronic devices (Rajamanickam et al., 2018).

Optoelectronic Devices and Spintronics : Doping zinc stannate with ferrous ions has shown to enhance its structural, optical, and magnetic properties, making it suitable for use in optoelectronic devices and spintronics (Joseph et al., 2019).

Water Treatment : Ferrous stannate is studied for its potential in water treatment applications, specifically in the reduction coagulation filtration process for removing hexavalent chromium from drinking water (Gorman et al., 2023).

Wirkmechanismus

The mechanism of action of stannate compounds in certain applications can be attributed to their unique properties. For instance, in the field of optoelectronic devices and spintronics, the properties of stannate-based materials, such as their high electrical conductivity and stability, make them suitable for use .

Eigenschaften

IUPAC Name |

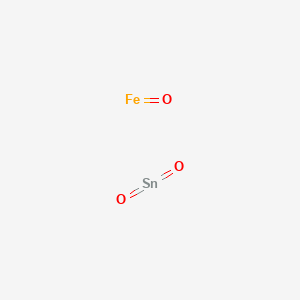

dioxotin;oxoiron |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.3O.Sn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWJAXYUSBYXPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Fe].O=[Sn]=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeO3Sn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ferrous stannate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.